molecular formula C10H13NO B155092 (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 132154-13-3

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B155092
M. Wt: 163.22 g/mol
InChI Key: BIYHMCGHGLLTIN-SNVBAGLBSA-N
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Description

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is a compound that is of interest due to its potential dopaminergic activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, has been reported using a multi-step process starting from 2-naphthoic acid. The process involves bromination, esterification, substitution with NaOMe in the presence of CuI, the Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the formation of the biologically active compound as a hydrogen chloride salt . This synthesis route could potentially be adapted for the synthesis of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Although the molecular structure of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is not directly discussed, the structure of indenyl-ligated rhodium(III) complexes has been studied . These complexes are synthesized using a high-yielding procedure that could provide insights into the coordination chemistry and structural aspects of indenyl-based compounds. This information might be useful when considering the molecular structure of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine.

Chemical Reactions Analysis

The indenyl-ligated rhodium(III) catalyst is reported to be effective in catalytic reductive amination using carbon monoxide as a reducing agent . This reaction is significant as it provides a method for the synthesis of alkylated amines. The use of water as a solvent was found to be optimal for this reaction. Such catalytic systems could potentially be applied to the synthesis or functionalization of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine.

Physical and Chemical Properties Analysis

Scientific Research Applications

Chiral Derivatizing Agent

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine has been utilized as a chiral derivatizing agent. This application is significant in the discrimination of enantiomeric alcohols and amines through 1H NMR. The ability to determine enantiomeric purities and assign absolute configurations of enantiomeric alcohols and amines is a crucial aspect of this application (Miyano et al., 1989).

Melatonin Receptor Agonists

A novel series of benzocycloalkene derivatives, including (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, have been synthesized and evaluated for their binding affinities to melatonin receptors. This research is vital in understanding the potential therapeutic uses of these compounds in sleep disorders and circadian rhythm abnormalities (Fukatsu et al., 2002).

Asymmetric Hydrogenation

Asymmetric hydrogenation of derivatives, including (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, has been explored. This process is crucial for producing optically active amines, which have various applications in pharmaceutical and chemical synthesis (Maj et al., 2016).

Interaction with 5-HT1A Receptor

Research involving the interaction of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine with the 5-HT1A receptor has been conducted. This receptor is significant in neuroscience and pharmacology, particularly in understanding and treating disorders such as depression and anxiety (Hammarberg et al., 2000).

Nucleophilic Attack Studies

Studies have been conducted on the nucleophilic attack of methoxide ion and amines on platinum(II)-coordinated isocyanide, using compounds including (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine. These studies are crucial in understanding the reaction mechanisms in coordination chemistry (Canovese et al., 1997).

Safety And Hazards

This would involve studying the compound’s toxicity, including any known health effects, safety precautions that should be taken when handling it, and procedures for dealing with spills or exposure.


Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


Please note that this is a general outline and the specific details would depend on the particular compound . For “®-5-Methoxy-2,3-dihydro-1H-inden-1-amine”, more specific information would likely require further research or experimentation.


properties

IUPAC Name

(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYHMCGHGLLTIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

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